2,5-dichloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of 2,5-DICHLORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE involves multiple steps, starting with the preparation of the pyridopyrimidine core. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the pyridopyrimidine core allows for oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include various substituted pyridopyrimidines and benzamides, which can be further functionalized for specific applications.
Scientific Research Applications
2,5-DICHLORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of specific enzymes or blocking receptor signaling pathways. This can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyridopyrimidine derivatives, such as:
Palbociclib: A breast cancer drug developed by Pfizer.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
Compared to these compounds, 2,5-DICHLORO-N-(2-FLUORO-5-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE has unique halogenation patterns and additional functional groups that may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H13Cl2FN4O2 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H13Cl2FN4O2/c1-11-26-19-14(3-2-8-25-19)21(30)28(11)13-5-7-17(24)18(10-13)27-20(29)15-9-12(22)4-6-16(15)23/h2-10H,1H3,(H,27,29) |
InChI Key |
JSWDEIRXMMHVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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